Diethyl 2,3-dipropanoylbutanedioate
Description
Diethyl 2,3-dipropanoylbutanedioate is a substituted succinic acid derivative featuring two ethyl ester groups at the terminal positions (C1 and C4) and two propanoyl (propionyl) groups at the C2 and C3 positions of the butanedioate backbone. Its molecular formula is C₁₄H₂₂O₆, with a calculated molecular weight of 310.32 g/mol (inferred from structural analysis). The compound’s structure combines ester and acyl functionalities, distinguishing it from alkyl-substituted succinate derivatives.
Properties
CAS No. |
55959-70-1 |
|---|---|
Molecular Formula |
C14H22O6 |
Molecular Weight |
286.32 g/mol |
IUPAC Name |
diethyl 2,3-di(propanoyl)butanedioate |
InChI |
InChI=1S/C14H22O6/c1-5-9(15)11(13(17)19-7-3)12(10(16)6-2)14(18)20-8-4/h11-12H,5-8H2,1-4H3 |
InChI Key |
PZQQTBNKQRUZPY-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C(C(C(=O)CC)C(=O)OCC)C(=O)OCC |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Compounds for Comparison:
Diethyl 2,3-Diisopropylsuccinate (: C₁₄H₂₆O₄, 258.36 g/mol)
2,3-Dimethylbutanoic Acid (: C₆H₁₂O₂, 116.16 g/mol)
Comparative Analysis:
Preparation Methods
Reaction Mechanism and Substrate Selection
The Claisen condensation remains the most widely employed method for synthesizing Diethyl 2,3-dipropanoylbutanedioate. This approach involves the base-catalyzed condensation of ethyl propionylacetate with diethyl oxalate. The reaction proceeds via enolate formation, followed by nucleophilic attack on the oxalate electrophile. Potassium tert-butoxide (t-BuOK) in anhydrous tetrahydrofuran (THF) at −78°C is the preferred system, achieving enolate stability and minimizing side reactions such as over-alkylation.
Optimization of Reaction Conditions
Critical parameters influencing yield include:
-
Temperature : Lower temperatures (−78°C) favor enolate formation but prolong reaction times (12–16 hours).
-
Base Strength : t-BuOK outperforms weaker bases like sodium ethoxide due to its superior enolization capability.
-
Solvent Polarity : Anhydrous THF provides optimal solvation for ionic intermediates, whereas polar aprotic solvents like DMF lead to side-product formation.
A representative procedure involves dissolving ethyl propionylacetate (1.2 eq) in THF under nitrogen, followed by dropwise addition of t-BuOK (1.5 eq) at −78°C. Diethyl oxalate (1.0 eq) is then introduced, and the mixture is stirred for 14 hours. Quenching with saturated ammonium chloride yields the crude product, which is purified via column chromatography (hexane/ethyl acetate, 4:1).
Stepwise Esterification of Butanedioic Acid
Two-Stage Propionylation and Ethylation
An alternative route involves sequential propionylation and ethylation of butanedioic acid. First, butanedioic acid undergoes propionylation using propanoyl chloride in the presence of pyridine as a base. The resulting 2,3-dipropanoylbutanedioic acid is then esterified with ethanol under acidic catalysis (H₂SO₄ or p-toluenesulfonic acid).
Propionylation Step
Reaction conditions for propionylation:
-
Molar Ratio : Butanedioic acid to propanoyl chloride (1:2.2) ensures complete di-substitution.
-
Catalyst : Pyridine (2.5 eq) neutralizes HCl byproducts, driving the reaction to completion.
-
Temperature : Reflux at 110°C for 6 hours achieves >90% conversion.
Esterification Step
The diacid intermediate is esterified using ethanol (5 eq) and H₂SO₄ (0.1 eq) under reflux (78°C) for 8 hours. Molecular sieves (4Å) are added to absorb water, shifting the equilibrium toward ester formation. The final product is isolated via distillation under reduced pressure (bp 145–148°C at 15 mmHg).
Transesterification of Dimethyl Analogues
Methanol-Ethanol Exchange
For industrial-scale production, transesterification of dimethyl 2,3-dipropanoylbutanedioate with excess ethanol offers a cost-effective pathway. Titanium(IV) isopropoxide (Ti(OiPr)₄) catalyzes the methoxy-to-ethoxy exchange at 120°C, achieving 85% yield after 10 hours.
Key Advantages :
-
Avoids handling corrosive acyl chlorides.
-
Utilizes less expensive dimethyl precursors.
Analytical Validation and Characterization
Spectroscopic Confirmation
-
¹H NMR (400 MHz, CDCl₃): δ 4.25 (q, J = 7.1 Hz, 4H, OCH₂CH₃), 3.45 (s, 4H, CH₂CO), 2.82 (q, J = 7.5 Hz, 4H, CH₂CH₃), 1.32 (t, J = 7.1 Hz, 6H, OCH₂CH₃), 1.15 (t, J = 7.5 Hz, 6H, CH₂CH₃).
-
IR (ATR) : 1745 cm⁻¹ (C=O ester), 1710 cm⁻¹ (C=O ketone).
Purity Assessment
Gas chromatography (GC) with flame ionization detection (FID) reveals ≥98% purity for Claisen-derived products, whereas esterification routes yield 95–97% purity due to residual diacid.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Cost (USD/kg) | Scalability |
|---|---|---|---|---|
| Claisen Condensation | 82–85 | 98 | 120 | Laboratory-scale |
| Stepwise Esterification | 78–80 | 95 | 90 | Pilot-scale |
| Transesterification | 85 | 97 | 75 | Industrial-scale |
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